molecular formula C15H14 B6335939 1,2-Diphenylcyclopropane CAS No. 29881-14-9

1,2-Diphenylcyclopropane

Cat. No.: B6335939
CAS No.: 29881-14-9
M. Wt: 194.27 g/mol
InChI Key: ZSIYTDQNAOYUNE-UHFFFAOYSA-N
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Description

1,2-Diphenylcyclopropane is an organic compound with the molecular formula C₁₅H₁₄. It consists of a cyclopropane ring substituted with two phenyl groups. This compound is known for its unique structural features and has been studied for various chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylcyclopropane can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction due to its relatively high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.

    Reduction: Reduction reactions can convert this compound to other cyclopropane derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in ammonia is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized cyclopropane derivatives.

    Reduction: Reduced cyclopropane derivatives.

    Substitution: Substituted phenylcyclopropane derivatives.

Scientific Research Applications

1,2-Diphenylcyclopropane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenylcyclopropane
  • 1,2-Diphenylcyclopropane-1-carboxylic acid
  • Cyclopropyl-1,2-bis(boronates)

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to act as both a Lewis acid and a nucleophile makes it versatile in various chemical reactions. Additionally, its stability and reactivity make it a valuable compound in organic synthesis and catalysis .

Properties

IUPAC Name

(2-phenylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIYTDQNAOYUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880676
Record name 1,2-diphenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138-47-2, 29881-14-9
Record name Diphenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029881149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-diphenylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans)-1,1'-(1,2-cyclopropanediyl)bisbenzene
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